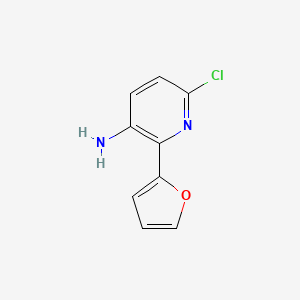

3-Amino-6-chloro-2-(2-furanyl)pyridine

Description

Properties

CAS No. |

1073182-88-3 |

|---|---|

Molecular Formula |

C9H7ClN2O |

Molecular Weight |

194.62 g/mol |

IUPAC Name |

6-chloro-2-(furan-2-yl)pyridin-3-amine |

InChI |

InChI=1S/C9H7ClN2O/c10-8-4-3-6(11)9(12-8)7-2-1-5-13-7/h1-5H,11H2 |

InChI Key |

DBSDEBIKPSDSNL-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C2=C(C=CC(=N2)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Amino 6 Chloro 2 2 Furanyl Pyridine and Analogues

Classical and Contemporary Approaches to Substituted Pyridine (B92270) Synthesis

The construction of the pyridine ring is a foundational aspect of synthesizing the target molecule. A variety of methods, ranging from classical condensation reactions to modern transition-metal-catalyzed processes, are available to the synthetic chemist.

Cycloaddition Reactions for Pyridine Ring Formation

Cycloaddition reactions offer an elegant and efficient means of constructing the pyridine ring in a single step, often with high atom economy. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool in this regard. While the direct Diels-Alder reaction of 1-azadienes with alkenes or alkynes can be challenging due to electronic and conformational factors, inverse-electron-demand Diels-Alder reactions have proven more successful. baranlab.org In this approach, an electron-poor diene, such as a 1,2,4-triazine, reacts with an electron-rich dienophile, like an enamine, to form a bicyclic intermediate that subsequently undergoes a retro-Diels-Alder reaction to extrude a small molecule (e.g., N₂) and afford the aromatic pyridine ring. baranlab.org

Transition metal-catalyzed [2+2+2] cycloadditions represent another powerful strategy for pyridine synthesis. nih.gov This method involves the co-cyclotrimerization of two alkyne units and a nitrile, facilitated by catalysts based on cobalt or other transition metals. nih.gov The versatility of this reaction allows for the incorporation of a wide range of substituents on the resulting pyridine ring, depending on the nature of the starting alkynes and nitrile.

Palladium-Catalyzed Cross-Coupling Techniques in Pyridine Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of pre-existing pyridine rings. These methods allow for the introduction of various substituents with high chemo- and regioselectivity. For the synthesis of the target molecule, palladium-catalyzed amination, such as the Buchwald-Hartwig amination, could be a key step. This reaction would involve the coupling of an amine with a halogenated pyridine precursor, for example, 6-chloro-2-(2-furanyl)pyridine, to introduce the amino group at the 3-position. researchgate.net The success of such reactions often depends on the choice of palladium catalyst, ligand, and base. researchgate.net

Furthermore, palladium-catalyzed reactions can be employed for the formation of the C-C bond between the pyridine and furan (B31954) rings. Cross-coupling reactions like the Suzuki, Stille, or Negishi reactions could be utilized by coupling a suitable organometallic furan species with a halogenated pyridine or vice versa.

Condensation Reactions in the Formation of Pyridine and Furan Scaffolds

Condensation reactions are among the most traditional and widely used methods for the synthesis of pyridines. The Hantzsch pyridine synthesis, for instance, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. acs.org

More relevant to the synthesis of 2-furanylpyridines are the Kröhnke and Bohlmann-Rahtz pyridine syntheses. The Kröhnke pyridine synthesis utilizes the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium (B1175870) acetate (B1210297), to yield highly substituted pyridines. beilstein-journals.orgwikipedia.org This method is particularly amenable to the synthesis of poly-aryl systems, including those containing furanyl moieties. beilstein-journals.orgwikipedia.org The reaction proceeds through a Michael addition, followed by cyclization and aromatization. wikipedia.org

The Bohlmann-Rahtz pyridine synthesis involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a thermally induced cyclodehydration to furnish a substituted pyridine. wikipedia.orgorganic-chemistry.orgsynarchive.comyoutube.com This method offers a versatile route to 2,3,6-trisubstituted pyridines. wikipedia.orgorganic-chemistry.org Recent modifications have made this synthesis more practical by allowing for one-pot procedures and milder reaction conditions through the use of acid catalysis. organic-chemistry.org

| Reaction Name | Key Reactants | Product Type | Ref. |

| Kröhnke Pyridine Synthesis | α-Pyridinium methyl ketone salts, α,β-Unsaturated carbonyls, Ammonium acetate | Highly functionalized pyridines | beilstein-journals.orgwikipedia.org |

| Bohlmann-Rahtz Pyridine Synthesis | Enamines, Ethynylketones | 2,3,6-Trisubstituted pyridines | wikipedia.orgorganic-chemistry.orgsynarchive.com |

Skeletal Rearrangement and Editing Strategies for Heterocyclic Transformation

Skeletal rearrangement and editing strategies represent a more advanced approach to the synthesis of complex heterocyclic systems. These methods involve the transformation of one heterocyclic ring system into another through a series of bond-breaking and bond-forming events. While not a direct construction method for the pyridine ring from acyclic precursors, these strategies could be employed to modify a pre-existing heterocyclic scaffold into the desired pyridine derivative. For instance, a furan or pyran ring could potentially be rearranged into a pyridine ring under specific reaction conditions, although this is a less common approach for the synthesis of simple pyridines.

Introduction of the Furan Moiety onto Pyridine Scaffolds

The incorporation of the 2-furanyl group at the 2-position of the pyridine ring is a critical step in the synthesis of the target molecule. This can be achieved either by constructing the pyridine ring with the furan moiety already in place or by attaching the furan ring to a pre-formed pyridine scaffold.

Strategies Employing Furanyl Aldehydes and Ketones as Building Blocks

A highly effective strategy for the synthesis of 2-(2-furanyl)pyridines involves the use of furfural (B47365) (furan-2-carbaldehyde) or other furanyl ketones as starting materials in condensation reactions. beilstein-journals.org In the context of the Kröhnke pyridine synthesis, furfural can be reacted with a 2-acetylpyridine (B122185) to form an α,β-unsaturated ketone (a chalcone-type intermediate). beilstein-journals.org This intermediate can then undergo reaction with a pyridinium (B92312) salt in the presence of ammonium acetate to construct the central pyridine ring of a terpyridine system, demonstrating the utility of furfural in building complex furanyl-substituted pyridines. beilstein-journals.org

Similarly, in other pyridine syntheses based on the condensation of 1,5-dicarbonyl compounds with ammonia, a furanyl ketone can be incorporated as one of the carbonyl components to generate the desired 2-(2-furanyl)pyridine scaffold. The versatility of furfural and its derivatives as readily available building blocks makes this approach particularly attractive for the synthesis of the target molecule and its analogues.

Below is a table summarizing a synthetic approach for a furanyl-substituted terpyridine utilizing the Kröhnke methodology, which highlights the use of furfural as a key building block.

| Starting Materials | Intermediate | Final Product | Reaction Type | Ref. |

| Furfural, 2-Acetylpyridine | α,β-Unsaturated ketone | 4'-(Furan-2-yl)-2,2':6',2''-terpyridine | Aldol Condensation, Kröhnke Synthesis | beilstein-journals.org |

| 6-Carboxy-2-acetylpyridine, Furfural | Chalcone derivative | Furanyl-substituted quinquepyridine | Aldol Condensation, Kröhnke Synthesis | beilstein-journals.org |

Alkylation and Subsequent Cyclization Reactions Utilizing Furan Derivatives

The construction of the 2-(2-furanyl)pyridine core can be achieved through reactions that utilize furan derivatives as starting materials. A common strategy involves the alkylation of a suitable active methylene (B1212753) compound with a furan-containing electrophile, followed by a cyclization reaction to form the pyridine ring.

One plausible approach involves the reaction of a β-keto-enol system derived from a furan derivative with a suitable nitrogen source. For instance, a 1-(2-furanyl)-1,3-dicarbonyl compound can be condensed with an amine or ammonia to initiate the formation of the pyridine ring. The furan ring itself can be synthesized through various methods, such as the Paal-Knorr furan synthesis from 1,4-dicarbonyl compounds.

Another strategy involves the use of furfural, a readily available aldehyde derived from biomass. Furfural can undergo condensation reactions with active methylene compounds to form intermediates that can subsequently be cyclized to form the pyridine ring. For example, a Knoevenagel condensation of furfural with a compound containing an active methylene group, followed by a Michael addition and subsequent cyclization, is a viable route.

The following table summarizes representative examples of cyclization reactions utilizing furan derivatives to form heterocyclic systems, which could be adapted for the synthesis of 2-(2-furanyl)pyridine precursors.

| Furan Derivative | Reagent(s) | Product Type | Reference |

| Furfural | 2-Acetylpyridine, NaOH | 1,5-Diketone | beilstein-journals.org |

| Furan-2-carbonyl chloride | Enamines | β-Diketones | |

| 2-Acetylfuran | Ethyl cyanoacetate, Sulfur, Base | 2-Aminothiophene derivative | researchgate.netorganic-chemistry.orgarkat-usa.org |

Regioselective Functionalization of Pyridine Rings with Amino and Chloro Substituents

Once the 2-(2-furanyl)pyridine core is established, the next critical steps involve the regioselective introduction of the amino and chloro substituents at the C3 and C6 positions, respectively.

The introduction of an amino group at the 3-position of a pre-functionalized pyridine ring is a key transformation. If a halogen is already present at the 3-position, nucleophilic aromatic substitution (SNAr) can be employed. However, direct amination of a C-H bond at the 3-position is often more challenging and may require specific directing groups or activation methods.

A common strategy for the synthesis of 3-aminopyridines involves the Hofmann rearrangement of nicotinamide (B372718) (pyridine-3-carboxamide) or the Curtius rearrangement of nicotinoyl azide. Another approach is the reduction of a 3-nitropyridine (B142982) derivative, which can be introduced via nitration of the pyridine ring, although this often leads to a mixture of isomers.

For halogenated pyridines, particularly those with a leaving group at the 6-position, direct amination can be achieved under various conditions. The choice of the aminating agent and reaction conditions is crucial to control the regioselectivity.

| Halogenated Pyridine | Aminating Agent | Conditions | Product |

| 2,6-Dichloropyridine (B45657) | Ammonia | High temperature and pressure | 2-Amino-6-chloropyridine |

| 6-Chloropurine nucleosides | Arylamines | Pd(OAc)₂, Xantphos, Cs₂CO₃, Toluene, 100 °C | 6-Arylaminopurine nucleosides |

| 2-Chloropyridines | Amines | Flow reactor, high temperature | 2-Aminopyridines |

The introduction of a chlorine atom at the 6-position of the 2-(2-furanyl)-3-aminopyridine intermediate requires a regioselective chlorination method. Direct chlorination of pyridine derivatives can be challenging due to the electron-deficient nature of the ring, often requiring harsh conditions and leading to mixtures of products.

However, the presence of an amino group at the 3-position can activate the ring towards electrophilic substitution. Electrophilic chlorinating agents such as N-chlorosuccinimide (NCS) or selectfluor in the presence of a chloride source can be employed. The regioselectivity of the chlorination is influenced by the electronic and steric effects of the existing substituents.

Alternatively, a deaminative chlorination approach can be considered. In this strategy, a precursor with an amino group at the 6-position is converted to a diazonium salt, which is then displaced by a chloride ion in a Sandmeyer-type reaction. This method offers excellent regiocontrol.

| Substituted Pyridine | Chlorinating Agent | Conditions | Product |

| 2-Aminopyridines | LiCl, Selectfluor, DMF | Mild conditions | Regioselective chlorinated pyridines |

| Aminoheterocycles | Pyrylium reagent, MgCl₂ | CH₃CN, 120 °C | Chloroheterocycles |

Design Principles for Precursor Compounds in the Synthesis of the Chemical Compound

The efficient synthesis of 3-Amino-6-chloro-2-(2-furanyl)pyridine relies heavily on the rational design of precursor molecules that facilitate the key bond-forming and functionalization steps.

Substituted pyridinethiones (or pyridine-2-thiones) are versatile intermediates in the synthesis of functionalized pyridines. They can be prepared through various cyclization reactions and subsequently transformed into the desired pyridine derivatives.

One common route to pyridinethiones is the reaction of an α,β-unsaturated carbonyl compound with cyanothioacetamide. The resulting pyridinethione can then undergo S-alkylation followed by further transformations. For the synthesis of the target molecule, a 2-(2-furanyl)pyridinethione derivative could be a key intermediate. This intermediate could be synthesized from a furan-containing α,β-unsaturated ketone and cyanothioacetamide. The thione group can later be removed or converted to other functionalities.

The Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, can also be employed to construct the pyridine ring, potentially leading to pyridinethione precursors. researchgate.netwikipedia.orgsynarchive.com

| Reaction | Reactants | Intermediate/Product |

| Gewald-type reaction | Furan-containing α,β-unsaturated ketone, Cyanothioacetamide | 2-(2-Furanyl)pyridinethione |

| Thorpe-Ziegler cyclization | Dinitrile precursor | Enaminonitrile |

β-Keto-enol systems are fundamental building blocks in heterocyclic synthesis, including the construction of pyridine rings. The tautomeric nature of these compounds allows them to react as both nucleophiles (enol or enolate form) and electrophiles (keto form).

In the context of synthesizing 2-(2-furanyl)pyridine derivatives, a β-keto-enol system incorporating a furan moiety is a key precursor. Such a compound can be synthesized, for example, by the Claisen condensation of an ethyl furan-2-carboxylate (B1237412) with a suitable ketone.

This furan-containing β-keto-enol can then undergo a cyclocondensation reaction with a nitrogen source, such as ammonia or an ammonium salt, to form the pyridine ring. This is a key step in the Guareschi-Thorpe pyridine synthesis. nih.gov The substituents on the β-keto-enol precursor will determine the substitution pattern on the resulting pyridine ring.

| Reaction | Reactants | Product |

| Claisen Condensation | Ethyl furan-2-carboxylate, Ketone | Furan-containing β-diketone |

| Guareschi-Thorpe Synthesis | Furan-containing β-diketone, Cyanoacetamide, Ammonia | Substituted 2-pyridone |

Optimization of Reaction Conditions and Scalability Considerations

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming the C-C bond between the pyridine ring and the furan moiety. The optimization of this reaction for a substrate like 2,6-dichloropyridine with 2-furanylboronic acid would involve a systematic variation of several key parameters to maximize the yield and purity of the desired 6-chloro-2-(2-furanyl)pyridine intermediate while minimizing side products.

A critical aspect of optimization is the selection of the palladium catalyst and the associated ligand. While various palladium sources such as Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ can be employed, the choice of ligand is often paramount in achieving high catalytic activity. For challenging substrates like electron-deficient halopyridines, bulky and electron-rich phosphine (B1218219) ligands are often preferred as they promote the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.

The choice of base and solvent system is also crucial. Inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used to facilitate the transmetalation step. The solvent must be capable of dissolving both the organic and inorganic reagents to a sufficient extent. Ethereal solvents like dioxane and THF, often in the presence of water, are frequently employed.

The reaction temperature and time are additional parameters that require fine-tuning. Higher temperatures can increase reaction rates but may also lead to the formation of undesired byproducts through competing reaction pathways. Therefore, finding the optimal temperature that balances reaction speed and selectivity is essential.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for an Analogous 2-Substituted Pyridine Synthesis

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3) | Dioxane | 65 | 51 |

| 2 | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3) | Dioxane | 100 | 62 |

| 3 | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | 67 |

| 4 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O (2:1) | 90 | Expected good yield |

| 5 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane | 100 | Expected high yield |

Note: Entries 1-3 are based on data for the coupling of pyridine-2-sulfonyl fluoride (B91410) with 2-furanboronic acid. Entries 4-5 represent typical starting conditions for Suzuki-Miyaura couplings of chloropyridines based on general literature precedents. The yields for entries 4 and 5 are hypothetical and represent expected outcomes based on the effectiveness of these catalyst systems.

The introduction of the amino group at the C3 position of the 6-chloro-2-(2-furanyl)pyridine intermediate would likely proceed via a Buchwald-Hartwig amination. The optimization of this reaction is critical to ensure a high yield of the final product while avoiding common side reactions such as hydrodehalogenation.

Key parameters for optimization include the choice of palladium catalyst and ligand. Modern Buchwald-Hartwig amination protocols often utilize highly active pre-catalysts or catalyst systems generated in situ from a palladium source and a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos. These ligands facilitate the challenging C-N bond formation with a wide range of amine sources.

The selection of the base is also of paramount importance. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed to deprotonate the amine nucleophile and facilitate the catalytic cycle. The choice of solvent is typically an aprotic solvent such as toluene, dioxane, or THF.

The reaction temperature needs to be carefully controlled to promote the desired amination reaction while minimizing decomposition of the starting materials, product, or catalyst.

Table 2: General Optimization Parameters for Buchwald-Hartwig Amination of Aryl Halides

| Parameter | Variation 1 | Variation 2 | Variation 3 | Variation 4 |

| Catalyst | Pd₂(dba)₃ | Pd(OAc)₂ | G3-XPhos Precatalyst | G4-RuPhos Precatalyst |

| Ligand | XPhos | SPhos | RuPhos | BrettPhos |

| Base | NaOtBu | K₃PO₄ | Cs₂CO₃ | LHMDS |

| Solvent | Toluene | Dioxane | THF | Dimethylacetamide (DMAc) |

| Temperature | 80 °C | 100 °C | 120 °C | Room Temperature (with highly active catalysts) |

This table represents a general matrix of parameters that would be systematically varied to optimize the Buchwald-Hartwig amination for the synthesis of this compound.

Transitioning a synthetic route from the laboratory bench to a larger, industrial scale introduces a new set of challenges that must be addressed to ensure a safe, efficient, and cost-effective process.

Catalyst Loading and Cost: Palladium catalysts and specialized phosphine ligands can be expensive, representing a significant portion of the raw material cost in a large-scale synthesis. Therefore, minimizing the catalyst loading without compromising reaction efficiency is a primary goal. This often requires extensive optimization of other reaction parameters to maintain high turnover numbers and turnover frequencies. Catalyst recycling strategies may also be explored to further reduce costs.

Reagent and Solvent Selection: On a large scale, the cost, availability, and safety of all reagents and solvents become critical factors. The use of large quantities of hazardous or environmentally persistent solvents should be avoided. Green chemistry principles would favor the use of more benign solvents and reagents.

Reaction Time and Throughput: Long reaction times can be a bottleneck in a production setting. Optimization efforts should aim to reduce reaction times to improve process throughput. This can be achieved by using more active catalysts, higher temperatures (if selectivity is not compromised), or by employing continuous flow technologies.

Purification and Impurity Profile: The purification of the final product on a large scale can be challenging and costly. Chromatographic purification, which is common in the laboratory, is often not feasible for multi-kilogram production. Therefore, the reaction conditions must be optimized to minimize the formation of impurities that are difficult to remove by crystallization or other scalable purification techniques. Understanding the impurity profile is crucial for developing a robust purification process.

Process Safety: The exothermic nature of cross-coupling reactions, the use of flammable solvents, and the handling of potentially pyrophoric reagents (such as strong bases) require careful consideration of process safety. A thorough thermal hazard assessment is necessary before scaling up any chemical process.

Chemical Reactivity and Transformation Studies of 3 Amino 6 Chloro 2 2 Furanyl Pyridine

Reactivity Profiles of the Amino Functionality

The amino group at the 3-position of the pyridine (B92270) ring is a primary site for various chemical transformations, including acylation and diazotization.

The amino group of 3-Amino-6-chloro-2-(2-furanyl)pyridine can readily undergo acylation reactions with a variety of acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. This reaction is a common strategy for the derivatization of aminopyridines. The nucleophilicity of the amino group allows for attack on the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a new carbon-nitrogen bond.

The conditions for these reactions are typically mild, often carried out in the presence of a base to neutralize the acid byproduct. The resulting amide derivatives can exhibit altered physical and chemical properties, including solubility, crystallinity, and biological activity.

Table 1: Representative Acylation Reactions of Aminopyridines This table is illustrative and based on the general reactivity of aminopyridines.

| Acylating Agent | Product |

| Acetyl chloride | N-(6-chloro-2-(2-furanyl)pyridin-3-yl)acetamide |

| Benzoyl chloride | N-(6-chloro-2-(2-furanyl)pyridin-3-yl)benzamide |

| Acetic anhydride | N-(6-chloro-2-(2-furanyl)pyridin-3-yl)acetamide |

The primary amino group at the 3-position can be converted into a diazonium salt through a process known as diazotization. This reaction typically involves treating the aminopyridine with a source of nitrous acid, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures. google.com The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent chemical transformations.

For instance, in a Sandmeyer-type reaction, the diazonium group can be replaced by a range of nucleophiles, including halides (Cl, Br, I), cyanide, and hydroxyl groups. nih.gov This provides a powerful method for introducing a wide array of functional groups at the 3-position of the pyridine ring. A patent for the production of dihalopyridines describes a similar diazotization of 3-amino-2-chloropyridine, where the diazonium salt is subsequently displaced by a chloride ion in the presence of a copper(I) chloride catalyst. google.com

It is important to note that diazonium salts derived from heteroaromatic amines can be unstable. nih.gov Modern methods for the deaminative chlorination of aminoheterocycles have been developed that avoid the isolation of potentially explosive diazonium salts. nih.gov

Table 2: Potential Transformations of the Diazonium Salt of this compound This table is illustrative and based on known reactions of pyridine diazonium salts.

| Reagent | Product |

| CuCl/HCl | 3,6-dichloro-2-(2-furanyl)pyridine |

| CuBr/HBr | 3-bromo-6-chloro-2-(2-furanyl)pyridine |

| KI | 6-chloro-2-(2-furanyl)-3-iodopyridine |

| CuCN/KCN | 6-chloro-2-(2-furanyl)pyridine-3-carbonitrile |

| H₂O, Δ | 6-chloro-2-(2-furanyl)pyridin-3-ol |

Chemical Transformations at the Halogenated Position (Chloro)

The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic attack and can participate in metal-catalyzed cross-coupling reactions.

The chloro substituent at the 6-position (equivalent to the 2-position relative to the ring nitrogen) is activated towards nucleophilic aromatic substitution (SNAr). This is because the electron-withdrawing nature of the pyridine nitrogen atom stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. stackexchange.comvaia.com Nucleophilic attack is favored at the positions ortho and para to the ring nitrogen. stackexchange.comvaia.com

A variety of nucleophiles can displace the chloride, including amines, alkoxides, and thiolates, leading to the formation of a diverse range of substituted pyridines. The reaction of 3,6-dichloropyridazine (B152260) with ammonia (B1221849) to produce 3-amino-6-chloropyridazine (B20888) serves as a relevant example of SNAr at a similar position in a related heterocyclic system. google.com The ease of this substitution is influenced by the nature of the nucleophile and the reaction conditions.

The chloro group at the 6-position can also be a handle for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This powerful reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl chloride with a primary or secondary amine in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org

The choice of palladium precursor, ligand, and base is crucial for the success of the reaction. Various generations of catalyst systems have been developed to improve the efficiency and scope of the Buchwald-Hartwig amination. wikipedia.org For instance, the palladium-catalyzed coupling of halopyridines with aminothiophenecarboxylates has been successfully demonstrated using a Pd(OAc)₂ catalyst, a Xantphos ligand, and Cs₂CO₃ as the base. researchgate.net This methodology could be applied to this compound to introduce a wide variety of amino substituents at the 6-position.

Table 3: Illustrative Buchwald-Hartwig Amination of 6-chloropyridines This table is illustrative and based on the general scope of the Buchwald-Hartwig amination.

| Amine | Palladium Catalyst | Ligand | Base | Product |

| Aniline | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | N-phenyl-6-(2-(2-furanyl)pyridin-3-yl)pyridin-2-amine |

| Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | 3-amino-2-(2-furanyl)-6-morpholinopyridine |

| Benzylamine | Pd(OAc)₂ | RuPhos | K₃PO₄ | N-benzyl-6-(2-(2-furanyl)pyridin-3-yl)pyridin-2-amine |

Reactivity and Derivatization of the Furan (B31954) Ring

The furan ring, being an electron-rich aromatic system, is prone to electrophilic substitution reactions. chemicalbook.com The oxygen atom in the furan ring donates electron density, making it significantly more reactive than benzene (B151609) towards electrophiles. chemicalbook.compearson.com

Electrophilic attack on the furan ring typically occurs at the 2- and 5-positions, as the intermediate carbocation is more resonance-stabilized compared to attack at the 3- or 4-positions. pearson.comquora.com In the case of this compound, the furan ring is attached at its 2-position. Therefore, electrophilic substitution would be expected to occur at the 5-position of the furan ring.

Common electrophilic substitution reactions that can be performed on furan rings include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. These reactions provide a means to introduce a wide range of functional groups onto the furan moiety, further expanding the chemical diversity of derivatives of the title compound.

Table 4: Potential Electrophilic Substitution Reactions on the Furan Ring This table is illustrative and based on the known reactivity of furan.

| Electrophile | Reagent(s) | Expected Product (Substitution at C5 of Furan) |

| NO₂⁺ | HNO₃/CH₃COOH | 3-amino-6-chloro-2-(5-nitro-2-furanyl)pyridine |

| Br⁺ | Br₂/dioxane | 3-amino-2-(5-bromo-2-furanyl)-6-chloropyridine |

| SO₃ | SO₃/pyridine | 5-(3-amino-6-chloropyridin-2-yl)furan-2-sulfonic acid |

| RCO⁺ | RCOCl/AlCl₃ | 1-(5-(3-amino-6-chloropyridin-2-yl)furan-2-yl)ethan-1-one (for R=CH₃) |

Oxidative Cleavage for Carboxylate Introduction

The furan ring in this compound is susceptible to oxidative cleavage, a transformation that can be exploited to introduce a carboxylate group, leading to the formation of a pyridine carboxylic acid derivative. This process typically involves the use of strong oxidizing agents that can break the C-C bonds of the furan ring.

One of the most effective methods for such a transformation is ozonolysis . libretexts.orglibretexts.org In this reaction, ozone (O₃) reacts with the double bonds in the furan ring to form an unstable ozonide intermediate, which is then cleaved under oxidative work-up conditions (e.g., using hydrogen peroxide) to yield carboxylic acids. libretexts.org By analogy with the ozonolysis of quinoline, where the benzene ring is cleaved to yield pyridine-2,3-dicarboxylic acid, the furan ring in this compound would be expected to undergo cleavage to produce a dicarboxylic acid derivative of the pyridine core. rsc.org

Another potential route for oxidative cleavage involves the use of strong oxidants like potassium permanganate (B83412) (KMnO₄) under vigorous conditions. libretexts.org While gentle oxidation of alkenes with cold, basic KMnO₄ yields diols, warm or acidic conditions lead to the cleavage of the double bond. libretexts.org

A two-step alternative to ozonolysis is the cleavage of vicinal diols. This involves the initial dihydroxylation of the furan ring using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate, followed by oxidative cleavage of the resulting diol with agents such as periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄). libretexts.orgresearchgate.netorganic-chemistry.org

| Oxidative Cleavage Method | Reagents | Expected Product Type | Notes |

| Ozonolysis (Oxidative Work-up) | 1. O₃ 2. H₂O₂ | Pyridine dicarboxylic acid | A common and effective method for cleaving double bonds. libretexts.orglibretexts.org |

| Strong Oxidation | Warm/acidic KMnO₄ | Pyridine dicarboxylic acid | Reaction conditions need to be carefully controlled to avoid over-oxidation. libretexts.org |

| Diol Cleavage | 1. OsO₄ or cold, basic KMnO₄ 2. HIO₄ or Pb(OAc)₄ | Pyridine dicarboxylic acid | A high-yield, two-step alternative to ozonolysis. libretexts.org |

Electrophilic Aromatic Substitution on the Furan Moiety

The furan ring is an electron-rich aromatic system and is highly activated towards electrophilic aromatic substitution (EAS). In contrast, the pyridine ring is electron-deficient and generally unreactive towards EAS, which, if forced, occurs primarily at the 3- and 5-positions. quimicaorganica.orgyoutube.comquora.com Therefore, in this compound, electrophilic attack is expected to occur preferentially on the furan moiety.

The directing effect of the substituted pyridine ring on the furan needs to be considered. The pyridine ring is electron-withdrawing, which would deactivate the furan ring to some extent compared to unsubstituted furan. However, the amino group at the 3-position of the pyridine is an activating group and may partially offset this deactivation.

Electrophilic substitution on furan typically occurs at the C2 (α) position, as the cationic intermediate formed is more stabilized by resonance. quora.com In the case of 2-substituted furans, substitution generally occurs at the vacant C5 position. For this compound, the primary site of electrophilic attack on the furan ring is predicted to be the 5-position.

Common electrophilic substitution reactions that could be performed on the furan moiety include:

Nitration: The introduction of a nitro group (-NO₂) can be achieved using nitrating agents. Given the sensitivity of the furan ring, mild conditions would be necessary to avoid degradation. The nitration of pyridine-N-oxide derivatives can lead to substitution at the para-position, suggesting that modification of the pyridine nitrogen could influence the regioselectivity. rsc.org

Halogenation: The introduction of halogen atoms (e.g., -Br, -Cl) is also a feasible transformation. Methods for the 3-selective halogenation of pyridines have been developed, for instance, through the formation of Zincke imine intermediates, though direct halogenation of the furan ring is more likely. nih.govnsf.govresearchgate.net

Acylation: Friedel-Crafts acylation would introduce an acyl group (-COR) onto the furan ring. However, the pyridine nitrogen can be acylated under these conditions, so careful choice of catalyst and conditions is necessary.

| Electrophilic Substitution Reaction | Typical Reagents | Expected Position of Substitution on Furan | Key Considerations |

| Nitration | Mild nitrating agents | 5-position | The pyridine N-oxide could be used to direct substitution. rsc.org |

| Halogenation | N-halosuccinimides (NBS, NCS) | 5-position | Milder conditions are preferred to prevent degradation of the furan ring. nih.govnsf.govresearchgate.net |

| Acylation | Acyl halide/Lewis acid | 5-position | Potential for N-acylation of the pyridine ring. |

Investigation of Oxidative Dimerization Phenomena in Related Heterocyclic Systems

The amino group on the pyridine ring of this compound makes it a candidate for oxidative dimerization reactions. Such reactions involve the coupling of two molecules of the substrate under oxidative conditions to form a dimeric product.

A highly relevant analogy is the unusual oxidative dimerization observed in the 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) series. acs.orgnih.gov The thieno[2,3-b]pyridine (B153569) system is structurally very similar to the furanyl-pyridine core of the target molecule. In the reported study, treatment of the 3-aminothienopyridine with sodium hypochlorite (B82951) (bleach) did not lead to the expected pyrazole (B372694) ring formation but instead resulted in a complex polyheterocyclic ensemble through oxidative dimerization. acs.orgnih.gov The proposed mechanism involves the cleavage of N-H and C(2)=C(3) bonds and the formation of three new σ-bonds. acs.orgnih.gov Two possible mechanistic pathways were suggested: one involving an electrophilic attack by Cl⁺ or HOCl, and another involving a single electron transfer (SET) to produce cation-radical species that then dimerize. acs.orgnih.gov

Given the structural similarity, it is plausible that this compound could undergo a similar oxidative dimerization under appropriate conditions. The nature of the oxidant and the reaction conditions would likely play a crucial role in determining the outcome of the reaction.

Furthermore, copper-catalyzed aerobic oxidative coupling of 2-aminopyridines with various partners, such as terminal alkynes and cinnamaldehydes, has been reported to yield a variety of heterocyclic products. rsc.orgresearchgate.netresearchgate.netrsc.org These reactions often proceed via oxidative C-N bond formation.

| Reactant System | Oxidant/Catalyst | Observed/Potential Outcome | Reference |

| 3-Aminothieno[2,3-b]pyridine-2-carboxamides | NaOCl (bleach) | Polyheterocyclic dimer | acs.orgnih.gov |

| 2-Aminopyridines and Terminal Alkynes | Cu(I) / Visible light | Pyridyl amides via C-C bond cleavage | rsc.orgresearchgate.net |

| 2-Aminopyridines and Cinnamaldehydes | CuBr / Aerobic | 3-Formyl-2-phenyl-imidazo[1,2-a]pyridines | researchgate.net |

| 2-Aminopyridines and Aldehydes | Cu(OTf)₂ / I₂ | N-(pyridine-2-yl)amides | rsc.org |

Based on a comprehensive search of available scientific literature and chemical databases, detailed experimental data for the advanced spectroscopic and crystallographic characterization of the specific compound, this compound, is not publicly available at this time.

Therefore, it is not possible to provide the requested article with thorough, informative, and scientifically accurate content for the specified sections and subsections. The required research findings, including data tables for NMR, Mass Spectrometry, and Vibrational Spectroscopy, could not be located for this particular molecule.

Advanced Spectroscopic and Crystallographic Characterization

X-ray Crystallography for Solid-State Structural Analysis

A key piece of information derived from X-ray crystallography is the molecule's conformation, particularly the dihedral angle between the pyridine (B92270) and furan (B31954) rings. iucr.orgnih.gov This angle is determined by the balance of steric hindrance between adjacent hydrogen atoms and the electronic effects of the substituents. The analysis would reveal whether the two rings are coplanar or twisted relative to each other. For similar bi-aromatic heterocyclic systems, a range of dihedral angles has been observed, indicating that crystal packing forces can significantly influence this parameter. iucr.orgnih.gov The planarity of the individual pyridine and furan rings would also be confirmed, and any minor deviations would be quantified.

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by a network of intermolecular interactions. For 3-Amino-6-chloro-2-(2-furanyl)pyridine, the primary amine group is a potent hydrogen bond donor, while the pyridine nitrogen atom is a hydrogen bond acceptor. mdpi.com Therefore, it is highly probable that the crystal structure would be stabilized by N-H···N hydrogen bonds, linking molecules into chains, dimers, or more complex three-dimensional networks. scirp.orgnih.gov

Other potential interactions include C-H···O, C-H···Cl, and π-π stacking interactions between the aromatic pyridine and/or furan rings. nih.gov The analysis of these supramolecular synthons is crucial for understanding the solid-state properties of the material. scirp.org

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the intermolecular interactions within a crystal structure derived from X-ray data. researchgate.netmatec-conferences.orgnih.gov The Hirshfeld surface is mapped with properties like dnorm, which color-codes regions based on the distance of intermolecular contacts relative to their van der Waals radii. scirp.org

Table 2: Potential Intermolecular Interactions for Hirshfeld Surface Analysis

| Interaction Type | Donor | Acceptor | Expected Contribution |

| Hydrogen Bonding | N-H (Amine) | N (Pyridine) | Significant |

| Hydrogen Bonding | C-H (Aromatic) | O (Furan) | Possible |

| Hydrogen Bonding | N-H (Amine) | Cl | Possible |

| Halogen Interactions | C-Cl | N/O/π-system | Possible |

| π-π Stacking | Pyridine Ring | Pyridine/Furan Ring | Possible |

| van der Waals | H···H | H···H | Significant |

Specialized Spectroscopic Methods

Signal Amplification by Reversible Exchange (SABRE) is a hyperpolarization technique that dramatically enhances NMR signals, often by several orders of magnitude, without chemically altering the target molecule. rsc.orgacs.org The method relies on the catalytic transfer of spin order from parahydrogen (a spin isomer of H₂) to a substrate via a transition-metal complex. whiterose.ac.uk

Molecules containing a nitrogen heterocycle, such as pyridine, are ideal candidates for SABRE. researchgate.net The technique involves the reversible binding of both parahydrogen and the substrate (this compound) to an iridium catalyst. acs.org During the transient formation of this complex, the magnetism from parahydrogen is transferred to the nuclei of the substrate, such as ¹H and ¹⁵N. acs.orgwhiterose.ac.uk Upon dissociation, the substrate is released into the solution with its NMR signals massively enhanced.

Studies on pyridine and its derivatives have shown remarkable levels of ¹H and ¹⁵N polarization. acs.orgacs.org The efficiency of the polarization transfer depends on factors such as the magnetic field at which the exchange occurs, the catalyst used, and the substrate's binding kinetics. whiterose.ac.uk Applying SABRE to this compound would enable rapid acquisition of high-quality NMR spectra at very low concentrations, which is otherwise impossible with conventional NMR. This could facilitate detailed structural studies and the analysis of complex mixtures. researchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 3-Amino-6-chloro-2-(2-furanyl)pyridine, these studies would provide critical insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Geometric Optimization and Spectroscopic Property Prediction (e.g., ECD)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A typical study on this compound would involve:

Geometric Optimization: Determining the most stable three-dimensional arrangement of atoms (the ground state geometry) by finding the minimum energy structure. This would yield precise bond lengths, bond angles, and dihedral angles.

Spectroscopic Prediction: Simulating various types of spectra. For instance, calculations could predict Infrared (IR) and Raman vibrational frequencies, UV-Vis electronic transitions, and Nuclear Magnetic Resonance (NMR) chemical shifts. Predictions of Electronic Circular Dichroism (ECD) spectra would be relevant if the molecule were chiral or placed in a chiral environment.

Conformational Analysis and Potential Energy Surfaces

The presence of a flexible bond between the pyridine (B92270) and furan (B31954) rings allows for different spatial orientations, or conformations. A conformational analysis would:

Identify various stable conformers and the transition states that connect them.

Generate a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry (e.g., the dihedral angle between the two rings). This helps in understanding the molecule's flexibility and the energy barriers to internal rotation, which can influence its chemical behavior and interactions.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, MD simulations could be used to:

Study its behavior in different environments, such as in various solvents or in the presence of a biological macromolecule.

Analyze its conformational dynamics, showing how the molecule samples different shapes at a given temperature.

Investigate its interactions with other molecules, providing insights into solvation processes or binding to a receptor site.

Theoretical Prediction of Reaction Pathways and Mechanisms

Computational methods can be employed to explore the reactivity of this compound. This would involve:

Mapping out the energetic profiles of potential chemical reactions.

Identifying the structures of transition states, which are the highest energy points along a reaction coordinate.

Calculating activation energies, which helps in predicting reaction rates and understanding the feasibility of different chemical transformations. This could shed light on its synthesis or degradation pathways.

Computational Modeling of Supramolecular Assemblies and Intermolecular Interactions

This area of study would focus on how individual molecules of this compound interact with each other or with other molecules to form larger, organized structures (supramolecular assemblies). Theoretical modeling could:

Identify and quantify the strength of non-covalent interactions, such as hydrogen bonds (involving the amino group), halogen bonds (involving the chlorine atom), and π-π stacking (between the aromatic rings).

Predict how the molecule might arrange itself in a crystal lattice, which is crucial for understanding its solid-state properties.

In Silico Assessment of Electronic Properties and Their Influence on Chemical Behavior

In silico (computer-based) methods are used to calculate various electronic properties that dictate a molecule's chemical nature. For this compound, this would include:

Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key to understanding the molecule's reactivity, electronic transitions, and ability to donate or accept electrons.

Molecular Electrostatic Potential (MEP): Creating a map of charge distribution on the molecule's surface to predict sites susceptible to electrophilic or nucleophilic attack.

Calculated Descriptors: Determining properties like dipole moment, polarizability, and various reactivity indices that help in correlating the molecule's structure with its chemical behavior.

Advanced Research Applications of Pyridine Furan Scaffolds

Exploration in Supramolecular Chemistry and Host-Guest Complexation

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the interactions between them are non-covalent. mdpi.com The pyridine-furan scaffold is well-suited for creating such assemblies through various weak interactions, including hydrogen bonding and π-π stacking. researchgate.net Host-guest chemistry, a branch of supramolecular chemistry, involves the complexation of a "host" molecule with a smaller "guest" molecule or ion. thno.org The design of host molecules with specific cavities allows for the selective binding of guests, with applications in sensing, separation, and catalysis. mdpi.commdpi.com The structure of 3-Amino-6-chloro-2-(2-furanyl)pyridine offers multiple sites for non-covalent interactions, making it a candidate for incorporation into larger host structures or for acting as a guest itself.

Coordination Chemistry and Metal Complexation Studies

The nitrogen atom of the pyridine (B92270) ring and the amino group in this compound are excellent N-donor ligands, making the compound highly suitable for coordination with a wide range of metal ions. beilstein-journals.org Pyridine and its derivatives are fundamental building blocks in coordination chemistry, forming stable complexes with transition metals, lanthanides, and main-group elements. nih.govmdpi.com The resulting metal complexes often exhibit unique geometries and electronic properties determined by the nature of the metal ion and the ligand framework.

Studies on related aminopyridine ligands show their versatility in forming mononuclear complexes or extended coordination polymers. researchgate.net The specific substituents on the pyridine ring—the amino, chloro, and furanyl groups—can modulate the electronic properties and steric hindrance of the ligand, thereby influencing the stability, reactivity, and physical properties (such as magnetic and photophysical behavior) of the resulting metal complexes. researchgate.netmdpi.com For instance, the combination of a pyridine core with other functional groups has been shown to yield metal complexes with significant potential. ekb.eg The study of such metal complexes is crucial for developing new materials and catalysts.

| Complex Type | Metal Ion Examples | Potential Geometry | Key Interactions |

| Mononuclear | Co(II), Ni(II), Cu(II), Zn(II) | Octahedral, Square Planar | M-N(pyridine), M-N(amino) |

| Polymeric Chains | Co(II), Ni(II) | Bridged Structures | Ligand bridging metal centers |

| Chelates | Ru(II), Eu(III) | Octahedral, Distorted | Intramolecular M-N, M-O(furan) |

Contributions to Advanced Materials Science

The pyridine-furan scaffold is a promising platform for the development of advanced materials with tailored properties. The conjugated system formed by the interconnected aromatic rings can give rise to interesting optical and electronic characteristics.

Precursors for Polymeric Materials with Tailored Photophysical Properties

Five-membered heterocycles like furan (B31954) are known to undergo chemical or electrochemical oxidation to form polymeric materials. nih.gov These polymers often exhibit valuable photophysical properties, making them suitable for applications in materials science. nih.gov By incorporating the this compound unit into a polymer backbone, it is possible to create materials where the intrinsic properties of the pyridine-furan scaffold are combined with the processability and film-forming capabilities of polymers.

The specific substituents on the pyridine ring can be used to fine-tune the resulting polymer's properties. For example, the amino group can influence solubility and intermolecular interactions, while the chloro and furanyl groups can modify the electronic energy levels (HOMO/LUMO) of the monomer unit, thereby controlling the absorption and emission characteristics of the final polymer. nih.gov

Development of Luminescent Materials and Bioimaging Probes

Molecules containing conjugated aromatic systems, such as the pyridine-furan scaffold, are often luminescent. The development of luminescent probes for bioimaging is a rapidly growing field of supramolecular chemistry, aimed at visualizing biological processes at the cellular level. rsc.orgnih.gov Transition metal complexes, particularly those with d⁶, d⁸, and d¹⁰ electronic configurations, are attractive candidates for such applications due to their photophysical properties. nih.gov

By forming complexes with metals like ruthenium(II), iridium(III), or rhenium(I), the this compound ligand could generate luminescent materials. The emission properties of these complexes can be sensitive to their local environment, making them potential sensors for specific ions, molecules, or biological conditions. The amino group also provides a handle for bioconjugation, allowing the probe to be attached to biomolecules for targeted imaging. nih.gov

Utility as Model Compounds for Studying Structure-Property Relationships

For instance, comparing the properties of this compound with its analogues lacking the chloro or amino group, or where the furan is replaced by another heterocycle like thiophene, can provide a clear understanding of the contribution of each functional group. This knowledge is crucial for the rational design of new materials with specific, predictable properties for targeted applications.

Table of Structure-Property Correlations in Related Systems

| Structural Modification | Effect on Property | Example Application |

| Change N position in pyridine ring | Alters absorption and emission wavelengths nih.gov | Tuning color of luminescent materials |

| Add electron-donating/-withdrawing groups | Modifies energy levels and charge transfer nih.gov | Organic Light-Emitting Diodes (OLEDs) |

| Extend π-conjugation | Red-shifts absorption/emission spectra rsc.org | Near-Infrared (NIR) imaging probes |

| Introduce heavy atoms (e.g., via metal complexation) | Enhances phosphorescence | Bioimaging, Photodynamic Therapy |

Role in Catalysis and Organocatalysis

Pyridine-containing ligands and their metal complexes have found widespread use as catalysts in a variety of organic transformations. beilstein-journals.orgnih.gov The nitrogen atom can coordinate to a metal center, activating it for catalysis, or it can act as a Lewis basic site in organocatalysis.

The this compound scaffold, when complexed with transition metals such as palladium, ruthenium, or cobalt, has the potential to form catalytically active species. nih.gov These complexes could be applied in cross-coupling reactions, hydrogenations, or oxidation reactions. The electronic nature of the ligand, influenced by its substituents, can be tuned to optimize the catalytic activity and selectivity for a specific reaction. For example, related pyridine-amino acid complexes have demonstrated catalytic performance in the reduction of nitrophenols. researchgate.net While L-proline, an amino acid, is a well-known organocatalyst, the amino group on the pyridine ring could also play a role in promoting certain reactions. mdpi.com The precise role and efficacy would depend on the specific reaction conditions and substrate.

Application as Chemical Biology Probes and Tools for Mechanistic Studies

The pyridine-furan scaffold, exemplified by this compound, represents a versatile structural motif for the development of sophisticated chemical biology probes. These tools are instrumental in dissecting complex biological processes, enabling researchers to study protein function, map signaling pathways, and elucidate mechanisms of action for therapeutic agents. The inherent properties of the aminopyridine and furan rings, such as their capacity for hydrogen bonding, π-stacking interactions, and potential for fluorescent modification, make them attractive candidates for the design of highly specific and sensitive molecular probes.

Structural Biology Investigations of Protein-Ligand Interactions (e.g., via Co-crystallography of Analogues)

Understanding the precise interactions between a small molecule and its protein target at the atomic level is fundamental for rational drug design and for deciphering biological mechanisms. Co-crystallography, a powerful technique in structural biology, allows for the visualization of these interactions by determining the three-dimensional structure of a protein-ligand complex. While specific co-crystallography data for this compound is not publicly available, the broader class of pyridine derivatives has been successfully used in such studies. mdpi.com

For a hypothetical protein target, an analogue of this compound could be co-crystallized to reveal:

Hydrogen Bonding: The amino group and the pyridine nitrogen could form crucial hydrogen bonds with polar residues.

Halogen Bonding: The chlorine atom might participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.

Hydrophobic Interactions: The furan ring and the pyridine backbone could engage in hydrophobic interactions within a nonpolar pocket of the protein.

The insights gained from such structural studies are invaluable for optimizing the ligand's structure to improve its potency, selectivity, and pharmacokinetic properties.

Table 1: Potential Protein-Ligand Interactions of a this compound Analogue

| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residue on Protein |

| Hydrogen Bond Donor | Amino group (-NH2) | Aspartate, Glutamate, Serine |

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Serine, Threonine, Tyrosine, Lysine |

| Halogen Bond | Chlorine atom (-Cl) | Carbonyl oxygen of backbone or side chain |

| π-π Stacking | Pyridine ring, Furan ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Interaction | Furan ring | Leucine, Isoleucine, Valine, Alanine |

Design of Chemical Tools for Interrogating Biological Pathways

Chemical probes are small molecules designed to selectively interact with a specific biological target, thereby allowing for the interrogation of its function within a cellular or organismal context. The this compound scaffold can be systematically modified to generate a variety of chemical tools.

Fluorescent Probes:

The aminopyridine scaffold has been recognized for its potential as a core for fluorescent probes. nih.gov By strategic modification of the this compound structure, it is conceivable to develop probes that exhibit changes in their fluorescent properties upon binding to a target protein. This "turn-on" or "turn-off" fluorescence can be used to visualize the localization and activity of the target protein within living cells.

Affinity-Based Probes:

To identify the protein targets of a bioactive compound, affinity-based probes are often employed. An analogue of this compound could be functionalized with a reactive group (e.g., an electrophile) and a reporter tag (e.g., biotin (B1667282) or a clickable alkyne). This probe would first bind to its target protein and then form a covalent bond, allowing for the subsequent isolation and identification of the protein via pull-down experiments and mass spectrometry.

Furan-Based Crosslinking Probes:

The furan moiety itself can be utilized as a latent reactive group for covalent crosslinking to proteins. ugent.benih.gov Upon mild oxidation, furan can be converted into a reactive dienone that can form covalent bonds with nucleophilic amino acid residues on a target protein. This furan-based crosslinking technology has been successfully applied to study ligand-receptor interactions, particularly for G protein-coupled receptors (GPCRs). nih.gov A peptide or small molecule incorporating a furan-containing amino acid can be used to covalently capture its receptor, enabling detailed structural and functional studies.

Table 2: Design Strategies for Chemical Tools Based on the Pyridine-Furan Scaffold

| Chemical Tool Type | Design Strategy | Application |

| Fluorescent Probe | Incorporation of a fluorophore or development of an environment-sensitive fluorogenic scaffold. | Live-cell imaging of target protein localization and activity. |

| Affinity-Based Probe | Attachment of a reactive group and a reporter tag (e.g., biotin, alkyne). | Identification of protein targets of a bioactive compound. |

| Furan Crosslinking Probe | Utilization of the furan moiety as a photo- or chemically-activatable crosslinker. | Covalent capture of protein targets for structural and functional studies. |

The development of such chemical tools derived from the this compound scaffold would provide powerful means to investigate complex biological systems, validate new drug targets, and contribute to a deeper understanding of cellular signaling pathways.

Future Research Directions and Emerging Opportunities

Elucidation of Novel Synthetic Pathways and Efficient Derivatization Strategies

Key research areas include:

C-H Bond Functionalization: Direct functionalization of the pyridine (B92270) or furan (B31954) rings could provide more direct routes to complex derivatives, minimizing the need for pre-functionalized starting materials. nih.govinnovations-report.com

Transition-Metal-Free Synthesis: Exploring synthetic routes that avoid transition metals is crucial for applications in pharmaceuticals and electronics, where metal contamination can be a significant issue. researchgate.net

Novel Derivatization: The amino group, chloro substituent, and furan ring are all ripe for chemical modification. Systematic derivatization will be essential for creating libraries of compounds for screening in various applications. The development of selective derivatization strategies that can target one functional group in the presence of others is a significant challenge and a key opportunity. mdpi.com

Table 1: Potential Derivatization Strategies for 3-Amino-6-chloro-2-(2-furanyl)pyridine

| Target Site | Reaction Type | Potential Reagents | Desired Outcome |

| 3-Amino Group | Acylation | Acid chlorides, Anhydrides | Amide derivatives for biological screening |

| Alkylation | Alkyl halides, Reductive amination | Secondary/tertiary amine analogs | |

| Diazotization | NaNO₂, HCl | Introduction of other functional groups (e.g., -OH, -CN) | |

| 6-Chloro Group | Suzuki Coupling | Aryl/heteroaryl boronic acids | Biaryl and heteroaryl pyridine structures |

| Buchwald-Hartwig Amination | Amines, Amides | Substituted aminopyridine derivatives | |

| Sonogashira Coupling | Terminal alkynes | Alkynylpyridine intermediates | |

| Furan Ring | Electrophilic Substitution | Nitrating/halogenating agents | Functionalized furan moieties |

| Diels-Alder Reaction | Dienophiles | Creation of complex bicyclic systems |

Investigation of Unexplored Reactivity Profiles and Cascade Reactions

The multifunctionality of this compound makes it an ideal candidate for discovering novel reactivity and designing complex cascade reactions. acs.org Cascade reactions, which involve multiple bond-forming events in a single operation, offer a powerful strategy for rapidly building molecular complexity from simple starting materials. researchgate.netresearchgate.netnih.gov

Future investigations could explore:

Intramolecular Cyclizations: Designing reactions where the amino group, furan ring, or substituents introduced at the chloro position react intramolecularly to form novel fused heterocyclic systems.

Multi-component Reactions: Utilizing the compound as a scaffold in three- or four-component reactions to generate diverse molecular architectures in a single step.

Gold- and Palladium-Catalyzed Cascades: Leveraging the unique reactivity of the pyridine and furan moieties in metal-catalyzed cascade processes to construct polycyclic aromatic systems. nih.gov

Table 2: Hypothetical Cascade Reactions Involving this compound

| Cascade Type | Proposed Reaction Scheme | Potential Product Class |

| Palladium-Catalyzed Amination/Cyclization | Sonogashira coupling with an ortho-amino-substituted terminal alkyne, followed by intramolecular cyclization. | Fused Indolo[x,y-b]pyridine systems |

| Pictet-Spengler-Type Cascade | Derivatization of the amino group to an aminoethyl sidechain, followed by acid-catalyzed cyclization onto the furan ring. | Novel Furo[x,y-c]tetrahydro-β-carbolines |

| Diels-Alder/Aromatization Cascade | The furan ring acts as a diene in an intramolecular Diels-Alder reaction with a dienophile tethered to the amino or chloro position, followed by aromatization. | Complex polycyclic aromatic heterocycles |

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the synthesis and screening of derivatives, integrating modern automation and flow chemistry techniques is essential. researchgate.net Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, better control over reaction parameters, and improved scalability. beilstein-journals.orguc.ptacs.org

Emerging opportunities in this area include:

Continuous Flow Synthesis: Developing a continuous flow process for the multi-step synthesis of this compound and its key intermediates. This would enable safer handling of reactive intermediates and facilitate large-scale production. rsc.org

Automated Reaction Optimization: Utilizing automated platforms to rapidly screen reaction conditions (catalysts, solvents, temperatures) for derivatization reactions, such as cross-coupling at the 6-chloro position.

High-Throughput Synthesis: Combining flow chemistry with robotic systems to generate large libraries of analogs in microplates for subsequent high-throughput screening in biological or materials science assays.

Synergistic Development of Computational Methodologies and Experimental Techniques

The interplay between computational chemistry and experimental synthesis offers a powerful paradigm for accelerating discovery. researchgate.net Computational studies can provide valuable insights into the electronic structure, reactivity, and potential properties of this compound and its derivatives, thereby guiding experimental efforts. nih.gov

Future research should foster a synergistic approach:

Predicting Reactivity: Employing Density Functional Theory (DFT) and other computational methods to predict the regioselectivity of electrophilic or nucleophilic attack, guiding the design of selective derivatization strategies. researchgate.net

Virtual Screening: Computationally screening virtual libraries of derivatives against biological targets or for desired material properties (e.g., HOMO/LUMO levels for optoelectronics) to prioritize synthetic targets.

Spectroscopic Characterization: Using computational methods to predict NMR, IR, and UV-Vis spectra to aid in the characterization and structural elucidation of new derivatives.

Table 3: Proposed Synergistic Computational-Experimental Workflow

| Step | Computational Task | Experimental Task | Desired Outcome |

| 1. Scoping | DFT calculations to determine electron density and predict sites of reactivity on the core scaffold. | Initial small-scale reactivity screening with model electrophiles and nucleophiles. | Validated reactivity map of the molecule. |

| 2. Library Design | In silico design of a virtual library of derivatives and prediction of their drug-like properties or electronic characteristics. | Selection of a prioritized subset of derivatives for synthesis based on computational predictions. | Focused library of compounds with a higher probability of desired activity. |

| 3. Synthesis | Modeling of reaction pathways and transition states to identify optimal reaction conditions. | Synthesis of the prioritized library of compounds using computationally guided conditions. | Efficient synthesis of target molecules. |

| 4. Analysis | Prediction of spectroscopic data (NMR, IR) for novel compounds. | Characterization of synthesized compounds and comparison with predicted data. | Unambiguous structural confirmation. |

Expansion of Advanced Research Applications in Emerging Scientific Disciplines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science. nih.govnih.govresearchgate.net The specific combination of functional groups in this compound opens the door to applications in several cutting-edge fields.

Potential emerging applications to be explored:

Organic Electronics: The conjugated system of the furanyl-pyridine core could be exploited in the design of new organic light-emitting diode (OLED) emitters, organic field-effect transistors (OFETs), or dye-sensitized solar cells, particularly after further functionalization to tune electronic properties.

Chemical Sensors: Derivatives could be designed to act as fluorescent or colorimetric sensors for specific metal ions or anions, where binding events would modulate the electronic properties of the conjugated system.

Covalent Organic Frameworks (COFs): The molecule could serve as a functionalized building block (a "strut") for the synthesis of porous crystalline COFs. nih.gov The nitrogen atoms of the pyridine and amino group could act as coordination sites for metals or as nodes for covalent bond formation, leading to materials with applications in gas storage or catalysis. mdpi.com

Medicinal Chemistry: Beyond its role as an intermediate, the scaffold itself could be explored as a pharmacophore for targeting kinases, G-protein coupled receptors, or other biological targets where substituted aminopyridines have shown activity. researchgate.net

Opportunities for Cross-Disciplinary Collaboration and Innovation

Realizing the full potential of this compound will require extensive collaboration between different scientific disciplines. The complexity of modern scientific challenges necessitates a team-based approach to innovation.

Key areas for collaboration include:

Synthetic Chemists and Computational Chemists: As outlined in section 7.4, a close working relationship can streamline the design and synthesis of new molecules with desired properties.

Materials Scientists and Organic Chemists: Collaboration is needed to design and synthesize derivatives specifically tailored for advanced materials applications, such as polymers or organic electronics. researchgate.net This involves understanding the structure-property relationships that govern material performance.

Biologists, Pharmacologists, and Medicinal Chemists: To explore the therapeutic potential of this scaffold, medicinal chemists must work with biologists to screen new derivatives in relevant disease models and with pharmacologists to assess their drug-like properties.

Chemical Engineers and Synthetic Chemists: For scaling up the production of promising compounds, collaboration with chemical engineers is crucial to translate laboratory-scale syntheses into efficient, safe, and economically viable industrial processes, potentially using flow chemistry. researchgate.net

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile platform for innovation across multiple fields.

Q & A

Q. What are the optimal synthetic routes for 3-Amino-6-chloro-2-(2-furanyl)pyridine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as halogenation of the pyridine core followed by Suzuki coupling for furanyl introduction. For example, analogous compounds (e.g., substituted pyridines) are synthesized via Pd-catalyzed cross-coupling reactions under inert atmospheres . Optimization includes:

- Temperature control : Reactions often proceed at 80–110°C to balance yield and side-product formation.

- Catalyst selection : Pd(PPh₃)₄ or Xantphos/Pd(OAc)₂ systems improve regioselectivity .

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) isolates the target compound.

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The furanyl protons appear as doublets (δ 6.4–7.2 ppm), while the pyridine ring protons resonate downfield (δ 8.0–8.5 ppm). Chlorine substitution deshields adjacent carbons (~δ 140–150 ppm in ¹³C NMR) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion [M+H]⁺, with fragments corresponding to loss of Cl (m/z –35) or furanyl groups.

- X-ray Crystallography : Single-crystal analysis resolves bond angles and confirms the planar pyridine-furan system .

Q. What stability considerations are critical for storing and handling this compound?

- Methodological Answer :

- Storage : Store at RT in airtight containers under nitrogen to prevent oxidation of the amino group.

- Light Sensitivity : Protect from UV light to avoid photodegradation of the furanyl moiety .

- Hygroscopicity : Use desiccants (e.g., silica gel) to mitigate hydrolysis of the chloro substituent .

Advanced Research Questions

Q. How does the 2-furanyl substituent influence the compound’s electronic properties and reactivity in cross-coupling reactions?

- Methodological Answer : The furanyl group acts as an electron-rich π-system, enhancing nucleophilic aromatic substitution (SNAr) at the 6-chloro position. Computational studies (DFT) show:

- HOMO Localization : The furanyl oxygen contributes to HOMO density, increasing reactivity toward electrophiles.

- Substituent Effects : Electrostatic potential maps reveal electron-deficient regions near the chloro group, directing regioselective functionalization .

Experimental validation includes Suzuki-Miyaura coupling with aryl boronic acids at the chloro position .

Q. What strategies address contradictory bioactivity data in enzyme inhibition assays involving this compound?

- Methodological Answer : Contradictions may arise from assay conditions or impurity profiles. Mitigation strategies:

- Dose-Response Curves : Use IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM) to confirm potency .

- Metabolite Screening : LC-MS identifies degradation products (e.g., hydrolyzed furan) that may interfere with assays.

- Enzyme Isoform Specificity : Test against related isoforms (e.g., kinase subfamilies) to rule off-target effects .

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases)?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets. Focus on hydrogen bonding between the amino group and kinase hinge regions.

- MD Simulations : Run 100-ns trajectories to assess stability of the ligand-receptor complex. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

- Pharmacophore Mapping : Align the furanyl and pyridine moieties with known inhibitors (e.g., imatinib analogs) to identify critical pharmacophores .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.